2-phenoxy-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide
Description
Properties
IUPAC Name |
N-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-7-yl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4S/c1-18-7-11-23(12-8-18)31(28,29)26-14-13-19-9-10-21(15-20(19)16-26)25-24(27)17-30-22-5-3-2-4-6-22/h2-12,15H,13-14,16-17H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODLOIJMYKXHSPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)COC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-phenoxy-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:
Formation of the tetrahydroisoquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline scaffold.
Introduction of the tosyl group: The tetrahydroisoquinoline intermediate is then tosylated using tosyl chloride in the presence of a base such as pyridine.
Attachment of the phenoxyacetamide moiety: The final step involves the reaction of the tosylated tetrahydroisoquinoline with phenoxyacetyl chloride to form the desired compound.
Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
2-phenoxy-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-phenoxy-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-phenoxy-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is being studied .
Comparison with Similar Compounds
Implications for Research and Development
- Structure-Activity Relationships (SAR): The target compound’s tosyl group and phenoxy linkage warrant exploration in biological assays to compare with acetyl or thiophene-containing analogs, which may exhibit varying enzyme inhibition profiles.
- Crystallographic Analysis : Tools like SHELXL () could elucidate the target compound’s crystal structure, aiding in understanding conformational preferences.
- Pharmacokinetic Predictions : The 4-fluorophenyl analog (CAS 955681-21-7) may offer improved bioavailability over the target compound due to its lower molecular weight and fluorine substituent.
Biological Activity
2-phenoxy-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a compound of interest due to its potential biological activities. The tetrahydroisoquinoline (TIQ) moiety is known for various pharmacological properties, including neuroprotective and anti-inflammatory effects. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Neuroinflammation : Tetrahydroisoquinoline derivatives have been documented to exhibit antineuroinflammatory properties. They may inhibit the release of pro-inflammatory cytokines and modulate neuroinflammatory pathways, which are crucial in neurodegenerative diseases.
- Dopamine Receptor Interaction : Some studies suggest that TIQ derivatives can interact with dopamine receptors, potentially influencing dopaminergic signaling pathways. This interaction may be beneficial in treating conditions such as schizophrenia and Parkinson’s disease .
In Vitro Studies
Recent studies have demonstrated that compounds similar to this compound exhibit significant biological activities:
- Antioxidant Activity : In vitro assays showed that these compounds can scavenge free radicals and reduce oxidative stress in neuronal cells. This property may contribute to their neuroprotective effects .
- Anti-inflammatory Effects : The compound has been shown to downregulate the expression of inflammatory markers in cell cultures exposed to neurotoxic agents. This suggests a potential role in mitigating neuroinflammation .
In Vivo Studies
Animal models have been employed to evaluate the efficacy of similar TIQ derivatives:
- Neuroprotection : In rodent models of neurodegeneration, administration of TIQ derivatives resulted in improved cognitive function and reduced neuronal loss. These findings support the hypothesis that these compounds may protect against neurodegenerative processes .
Case Studies
Several case studies highlight the therapeutic potential of this compound and related compounds:
Q & A
Q. What are the critical steps and considerations for synthesizing 2-phenoxy-N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide with high yield and purity?
The synthesis involves multi-step reactions, including:
- Amide bond formation : Coupling the phenoxyacetic acid moiety to the tetrahydroisoquinoline core under controlled conditions (e.g., using carbodiimide reagents).
- Tosylation : Introducing the tosyl group via sulfonylation, requiring anhydrous conditions to avoid hydrolysis .
- Purification : Employing column chromatography or recrystallization to isolate the final product.
Q. Key considerations :
- Reaction temperature : Excess heat may degrade the tetrahydroisoquinoline ring (optimal range: 0–25°C) .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency .
- Analytical validation : Use HPLC to confirm purity (>95%) and NMR spectroscopy to verify structural integrity .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Identifies protons on the tetrahydroisoquinoline ring (δ 2.5–3.5 ppm for methylene groups) and phenoxy aromatic protons (δ 6.8–7.5 ppm) .
- ¹³C NMR : Confirms carbonyl groups (δ 165–170 ppm for acetamide) and sulfonyl carbons (δ 110–120 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion) .
- HPLC : Monitors purity using reverse-phase C18 columns with UV detection at 254 nm .
Q. What preliminary biological screening approaches are recommended to assess its pharmacological potential?
- In vitro assays :
- Enzyme inhibition : Test against kinases or proteases linked to disease pathways (e.g., neuropharmacological targets) using fluorogenic substrates .
- Cell viability assays : Evaluate cytotoxicity in cancer cell lines (e.g., MTT assay) .
- Structure-activity relationship (SAR) : Compare activity with analogs lacking the tosyl or phenoxy groups to identify critical pharmacophores .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Experimental replication : Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability .
- Data triangulation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. cellular assays for functional activity) .
- Meta-analysis : Apply statistical tools (e.g., ANOVA) to identify outliers or confounding variables across studies .
Q. Example :
| Study | IC₅₀ (μM) | Assay Type | Potential Confounder |
|---|---|---|---|
| A | 0.5 | Kinase | ATP concentration |
| B | 5.2 | Cell-based | Serum interference |
Q. What computational and experimental strategies optimize reaction conditions for scalable synthesis?
- Design of Experiments (DoE) : Use factorial design to test variables (e.g., solvent ratio, catalyst loading) and identify optimal parameters .
- Quantum chemical calculations : Predict transition states for tosylation or amidation steps to guide solvent selection .
- Process intensification : Explore flow chemistry to improve heat/mass transfer during exothermic steps .
Q. Case Study :
| Variable | Range Tested | Optimal Value | Yield Improvement |
|---|---|---|---|
| Temperature | 0–40°C | 20°C | 15% |
| Catalyst | 0.1–1.0 eq | 0.5 eq | 22% |
Q. How can mechanistic studies elucidate the compound’s interaction with neurological targets?
- Molecular docking : Model binding poses with dopamine or serotonin receptors using software like AutoDock .
- Kinetic assays : Measure association/dissociation rates (e.g., surface plasmon resonance) to assess binding stability .
- Mutagenesis : Modify receptor residues (e.g., Tyr³⁸⁵ in 5-HT₂ₐ) to identify critical interaction sites .
Q. What methodologies are effective for establishing structure-activity relationships (SAR) among derivatives?
- Analog synthesis : Prepare derivatives with modifications to the phenoxy, tosyl, or tetrahydroisoquinoline groups .
- Pharmacophore mapping : Use 3D-QSAR models to correlate substituent electronegativity or steric bulk with activity .
- Data integration : Combine biological data with computational descriptors (e.g., LogP, polar surface area) .
Q. SAR Table :
| Derivative | Modification | IC₅₀ (μM) | Notes |
|---|---|---|---|
| 1 | Tosyl → Methylsulfonyl | 1.2 | Improved solubility |
| 2 | Phenoxy → Fluorophenyl | 0.8 | Enhanced receptor affinity |
Q. How can statistical methods improve the reproducibility of pharmacological studies?
- Power analysis : Determine sample size to ensure statistical significance (α = 0.05, β = 0.2) .
- Blinded experiments : Minimize bias in data collection and analysis .
- Machine learning : Train models on historical data to predict assay outcomes and prioritize high-potential derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
